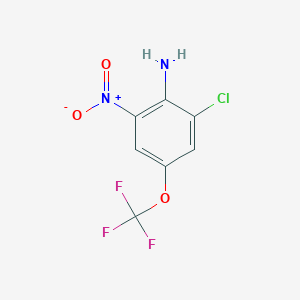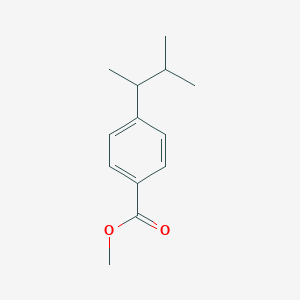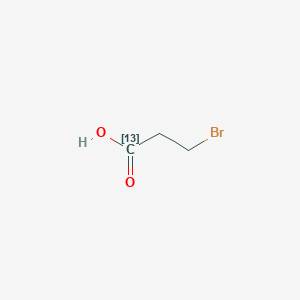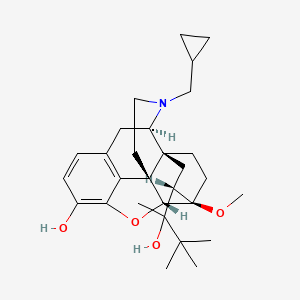
7-(S)-Buprenorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(S)-Buprenorphine is a semi-synthetic opioid derived from thebaine, an alkaloid found in the opium poppy. It is primarily used in the treatment of opioid addiction and pain management due to its unique pharmacological profile, which includes partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(S)-Buprenorphine involves multiple steps starting from thebaine. The key steps include:
Oxidation of Thebaine: Thebaine is oxidized to form oripavine.
Reduction and Acylation: Oripavine undergoes reduction and subsequent acylation to form the intermediate compound.
Cyclization and Hydrogenation: The intermediate is cyclized and hydrogenated to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the oxidation, reduction, and acylation steps.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions: 7-(S)-Buprenorphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-dealkylated metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties.
科学研究应用
7-(S)-Buprenorphine has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: It is studied for its effects on cellular signaling pathways and receptor binding.
Medicine: It is extensively researched for its use in opioid addiction treatment and pain management.
Industry: It is used in the pharmaceutical industry for the development of new opioid medications.
作用机制
7-(S)-Buprenorphine exerts its effects through its interaction with opioid receptors:
Mu-Opioid Receptor: It acts as a partial agonist, providing analgesic effects and reducing withdrawal symptoms in opioid-dependent individuals.
Kappa-Opioid Receptor: It acts as an antagonist, which helps in reducing the dysphoric and psychotomimetic effects associated with kappa receptor activation.
Pathways Involved: The activation of the mu-opioid receptor leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP and leading to analgesic effects.
相似化合物的比较
Methadone: A full agonist at the mu-opioid receptor, used for opioid addiction treatment.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Naltrexone: An opioid antagonist used for opioid and alcohol dependence.
Uniqueness of 7-(S)-Buprenorphine: this compound’s partial agonist activity at the mu-opioid receptor and antagonist activity at the kappa-opioid receptor make it unique. This dual activity provides effective pain relief and addiction treatment with a lower risk of respiratory depression and abuse compared to full agonists like methadone.
属性
分子式 |
C29H41NO4 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC 名称 |
(1S,2S,6R,14R,15R,16S)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21+,24+,26?,27+,28-,29+/m0/s1 |
InChI 键 |
RMRJXGBAOAMLHD-LXXVBGBFSA-N |
手性 SMILES |
CC(C)(C)C(C)([C@@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
规范 SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
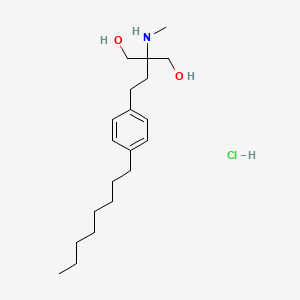
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/structure/B13438416.png)
![3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]sulfanylpropanoic acid](/img/structure/B13438417.png)

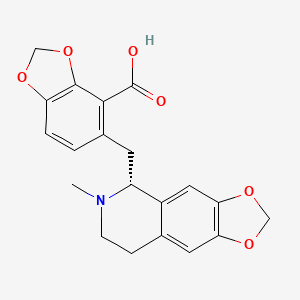
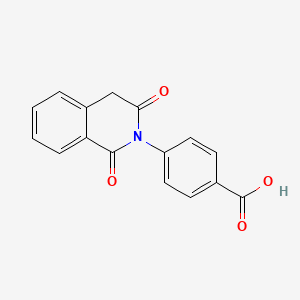
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13438439.png)
![1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)
